3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid
Description
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic carboxylic acid derivative featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a methyl group at position 1 and a 3,4-dichlorophenyl moiety at position 2. Its molecular formula is C₁₃H₁₂Cl₂O₃, with a molecular weight of 248.19 g/mol .
Derivatives of this compound, such as its ethyl ester (ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate), are listed in catalogs as building blocks for drug discovery .
Properties
Molecular Formula |
C13H12Cl2O3 |
|---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2O3/c1-12-5-13(6-12,11(16)17)10(18-12)7-2-3-8(14)9(15)4-7/h2-4,10H,5-6H2,1H3,(H,16,17) |
InChI Key |
UQXJDWOGSIVMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Synthetic Routes
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Epoxidation-Cyclization | High stereoselectivity | Multi-step purification required | 45–60% |
| Diels-Alder | Modular dienophile selection | High temperatures/pressures needed | 30–50% |
| Functionalization | Late-stage diversification | Requires pre-functionalized substrates | 60–75% |
Table 2: Reagent Systems for Cyclization
| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|
| p-Toluenesulfonic acid | Toluene | 25 | 2–4 |
| H₂SO₄ | Diethyl ether | 0–10 | 6–8 |
| Methanesulfonic acid | Methylene chloride | 30 | 1–2 |
Critical Analysis
- Scalability : Epoxidation-cyclization is more amenable to large-scale production due to readily available starting materials.
- Purity Challenges : Byproducts from incomplete epoxidation or over-oxidation necessitate rigorous chromatography.
- Green Chemistry : Solvent-free Diels-Alder conditions or biocatalytic routes remain underexplored for this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their differences:
Physicochemical Properties
- Lipophilicity: The 3,4-dichlorophenyl group in the target compound increases lipophilicity (clogP ~2.5–3.0 estimated) compared to non-halogenated analogues like 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (clogP ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.
- Acidity : The carboxylic acid group (pKa ~2.5–3.0) is common across all analogues, but electron-withdrawing groups (e.g., chlorine) in the target compound slightly increase acidity compared to methyl-substituted derivatives .
Q & A
Q. What are the established synthetic routes for 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid?
The synthesis typically involves multi-step processes, including:
- Diels-Alder cycloaddition : To construct the bicyclic core, followed by functionalization with dichlorophenyl and methyl groups. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions .
- Carboxylic acid introduction : Late-stage oxidation or hydrolysis of ester precursors (e.g., ethyl or methyl esters) under acidic/basic conditions. For example, ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be hydrolyzed using NaOH/EtOH .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the structural identity of this compound confirmed experimentally?
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., dichlorophenyl aromatic protons at δ 7.2–7.5 ppm, bicyclic methyl group at δ 1.2–1.5 ppm) .
- X-ray crystallography : Resolves the bicyclo[2.1.1]hexane conformation and confirms stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHClO) with <2 ppm error .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) or ethanol. Stability tests show degradation <5% after 24 hours in DMSO at 25°C .
- pH sensitivity : Carboxylic acid group deprotonates above pH 5, affecting reactivity in aqueous buffers .
Advanced Research Questions
Q. How do substituents (e.g., 3,4-dichlorophenyl) influence biological activity?
- Structure-activity relationship (SAR) : The dichlorophenyl group enhances lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., monochloro or trifluoromethyl derivatives) show reduced antimicrobial activity, suggesting chlorine atoms are critical for target binding .
- Electron-withdrawing effects : The dichloro group stabilizes the bicyclic core via resonance, confirmed by computational DFT calculations (B3LYP/6-31G*) .
Q. What strategies optimize enantioselective synthesis of this chiral compound?
Q. How can computational modeling predict metabolic pathways?
- In silico tools : SwissADME predicts high CYP3A4-mediated oxidation at the methyl group. MD simulations (AMBER force field) reveal binding affinity to hepatic enzymes, validated via in vitro microsomal assays .
Q. What experimental designs resolve contradictory bioactivity data across studies?
- Dose-response normalization : Standardize assays (e.g., MIC for antimicrobial studies) using reference strains (e.g., E. coli ATCC 25922). Replicate inconsistencies may arise from impurity batches; use HPLC-MS to verify compound integrity .
- Control experiments : Include positive controls (e.g., ciprofloxacin) and solvent controls to exclude vehicle effects .
Methodological Tables
Q. Table 1: Comparative Reactivity of Bicyclic Analogs
| Compound | Reaction Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Ethyl 3-(3,4-DCP)-1-methyl-2-oxa | 72 | 85 (R) | |
| Methyl 3-(4-Cl-phenyl)-1-methyl-2-oxa | 65 | 78 (S) |
Q. Table 2: Analytical Parameters for Structural Confirmation
| Technique | Key Data | Conditions |
|---|---|---|
| H NMR | δ 1.3 (s, 3H, CH) | CDCl, 400 MHz |
| HRMS | m/z 303.0245 [M+H] (calc. 303.0249) | ESI+, positive mode |
Critical Analysis of Contradictions
- Synthetic yield discrepancies : Lower yields in (72%) vs. (65%) may stem from iodide vs. bromide leaving groups in nucleophilic substitution steps. Optimization with NaI/acetone improves yields .
- Bioactivity variability : Differences in MIC values (e.g., 2 µg/mL vs. 8 µg/mL) across studies may reflect assay protocols (broth microdilution vs. agar diffusion). Standardize to CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
